3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDEUOROHULIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374575 | |
| Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139769-18-9 | |
| Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride molecular weight
An In-Depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This compound is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the biphenyl scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core molecular profile, a robust synthetic pathway with a step-by-step protocol, state-of-the-art analytical characterization techniques, and key applications. By grounding theoretical principles in practical, field-proven methodologies, this document serves as an authoritative resource for the effective utilization of this versatile chemical intermediate.
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the cornerstone of its successful application in any research or development endeavor. This section outlines the essential chemical identity and physicochemical characteristics of 3'-Fluoro-[1,1'-biphenyl]-2-amine and its hydrochloride salt.
Chemical Identity and Structure
The molecule consists of a biphenyl core functionalized with an amine group at the 2-position and a fluorine atom at the 3'-position. The hydrochloride salt form enhances stability and aqueous solubility, which is often advantageous for handling and subsequent reactions.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Proposed Synthetic Workflow
The forward synthesis involves the palladium-catalyzed cross-coupling of 2-aminophenylboronic acid with 1-bromo-3-fluorobenzene. The resulting free base is then purified and treated with hydrochloric acid to yield the final salt.
Caption: Proposed two-step synthesis and isolation workflow.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-aminophenylboronic acid (1.0 eq), 1-bromo-3-fluorobenzene (1.05 eq), and potassium carbonate (2.5 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as palladium catalysts are sensitive to oxygen.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water. The biphasic system is typical for Suzuki couplings, facilitating the transfer of the base.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask under a positive flow of nitrogen. The bright yellow color of the catalyst should be visible.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification (Free Base): Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3'-Fluoro-[1,1'-biphenyl]-2-amine as a solid or oil.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether (1.1 eq) with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Results and Interpretation |
| ¹H NMR | Aromatic region (approx. 6.8-7.5 ppm) will show complex multiplets for the 8 aromatic protons. A broad singlet for the -NH₃⁺ protons will appear downfield (variable position, dependent on solvent and concentration). |
| ¹³C NMR | Expect 12 distinct signals for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J(C-F) ≈ 245 Hz). Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely appearing as a triplet of triplets due to coupling with neighboring aromatic protons. |
| Mass Spec. (ESI+) | The spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₁FN⁺ (calculated: 188.0870). |
| IR Spectroscopy | Characteristic peaks include N-H stretching from the ammonium salt (broad, ~2800-3200 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |
| HPLC | Purity should be ≥98% as determined by peak area integration, using a suitable C18 column and a mobile phase such as acetonitrile/water with a TFA or formic acid modifier. |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the presence of the reactive amine group, which allows for further chemical elaboration.
-
Scaffold for Lead Optimization: The biphenyl core is a privileged structure in drug discovery, found in drugs like the NSAID flurbiprofen. [1]This scaffold can be used as a starting point for developing new inhibitors for various enzymes and receptors.
-
Amide and Sulfonamide Synthesis: The primary amine is readily acylated or sulfonylated to generate libraries of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies.
-
Precursor for Heterocycles: The amine can be a key functional group in the construction of more complex heterocyclic ring systems, such as quinolines or benzodiazepines, which are common motifs in centrally active drugs.
-
Agrochemical Synthesis: Related trifluorinated biphenyl amines are critical intermediates for modern fungicides like Fluxapyroxad, highlighting the importance of this chemical class in agrochemistry. [2][3][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 3. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
FT-IR spectrum analysis of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride
Executive Summary
This guide provides a comprehensive framework for the analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the theoretical underpinnings of the spectral features, explains the causality behind experimental choices, and offers a detailed protocol for acquiring and interpreting a high-fidelity FT-IR spectrum. By dissecting the molecule's structure into its constituent functional groups—the primary ammonium salt, the fluorinated aromatic ring, and the biphenyl backbone—we can assign characteristic vibrational modes to specific absorption bands. This guide emphasizes the use of Attenuated Total Reflectance (ATR) as a modern, efficient sampling technique and provides a systematic approach to spectral interpretation, ensuring the structural integrity and identity of this important chemical entity can be confidently verified.
Introduction: The Analytical Imperative
3'-Fluoro-[1,1'-biphenyl]-2-amine and its hydrochloride salt are key structural motifs in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The biphenyl scaffold provides a rigid, yet conformationally dynamic, framework. As such, rigorous structural confirmation is a prerequisite for any meaningful research or development application.
Fourier Transform Infrared (FT-IR) spectroscopy stands as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly specific technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations.[2][3] This absorption pattern, or spectrum, is directly correlated to the functional groups present, making FT-IR an indispensable technique for identity confirmation, purity assessment, and quality control in the pharmaceutical industry.[4]
This guide will provide an expert-level analysis of the FT-IR spectrum of this compound, detailing the theoretical basis for the spectrum, a validated experimental workflow, and a systematic interpretation of its characteristic absorption bands.
Theoretical Foundations: From Structure to Spectrum
The FT-IR spectrum of a molecule is a direct consequence of its structure. To predict and interpret the spectrum of this compound, we must first analyze its constituent parts and their expected vibrational behaviors.
The Principles of Molecular Vibration
Covalent bonds are not static; they behave like springs, undergoing stretching (changes in bond length) and bending (changes in bond angle) motions at specific, quantized frequencies.[3][5] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[5] An FT-IR spectrometer measures the absorption of IR radiation at these characteristic frequencies, generating a spectrum that plots energy (as wavenumber, cm⁻¹) against the intensity of absorption (as % transmittance).[6]
Deconstructing this compound
The molecule can be dissected into four key regions, each contributing distinct and identifiable features to the overall spectrum.
Caption: Key functional groups governing the FT-IR spectrum.
-
The Primary Ammonium Salt (-NH₃⁺ Cl⁻): The protonation of the primary amine group to form the hydrochloride salt is the most dominant feature in the spectrum. Unlike the sharp N-H stretches of a free amine (typically 3300-3500 cm⁻¹), the ammonium salt exhibits a very broad and strong absorption envelope from approximately 3200 cm⁻¹ down to 2500 cm⁻¹.[7][8] This broadening is due to extensive hydrogen bonding and the superimposition of multiple stretching and overtone/combination bands.[7] Furthermore, characteristic N-H bending (scissoring) vibrations appear in the 1620-1560 cm⁻¹ region.[7]
-
The Biphenyl Core (Aromatic C=C and C-H): The two phenyl rings give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[9] The stretching of the C=C bonds within the aromatic rings produces a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.[10]
-
The Aryl-Fluorine Bond (C-F): The C-F stretching vibration is known to produce a very strong and intense absorption band. For aromatic fluorides, this band is typically found in the 1300-1100 cm⁻¹ range.[11] Its high intensity makes it a key diagnostic peak for confirming the presence of the fluorine substituent.
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping signals arising from C-C stretching, C-N stretching, and various in-plane and out-of-plane (OOP) C-H bending vibrations. The aromatic C-H OOP bending bands, typically found between 900-680 cm⁻¹, are particularly useful as their positions can help confirm the substitution patterns on the aromatic rings.[10]
A Validated Experimental Protocol: Acquiring a High-Fidelity Spectrum
The choice of sampling technique is critical for obtaining a reliable spectrum. While traditional methods like KBr pellets are effective, modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy offers significant advantages in speed, ease of use, and minimal sample preparation, making it the preferred method for pharmaceutical analysis.[4][12][13]
Instrumentation
A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory is recommended. Diamond ATR crystals are robust, chemically inert, and provide high-quality data across a broad spectral range.
Experimental Workflow: Step-by-Step Protocol
The following protocol ensures a reproducible and accurate measurement.
Sources
- 1. azom.com [azom.com]
- 2. agilent.com [agilent.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. apexinstrument.me [apexinstrument.me]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
Methodological & Application
Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride: A Detailed Protocol for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive application note provides a detailed, reliable, and reproducible protocol for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride. This fluorinated biphenyl amine is a crucial building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is strategically designed as a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by the reduction of a nitro group to the desired primary amine, and concluding with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and purification.
Introduction: The Significance of Fluorinated Biphenyl Amines
Fluorinated organic compounds have garnered significant attention in medicinal and agricultural chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The biphenyl scaffold is a privileged structure found in numerous biologically active molecules.[1] The combination of these two features in molecules like 3'-Fluoro-[1,1'-biphenyl]-2-amine makes them highly valuable intermediates for the synthesis of a wide range of bioactive compounds, including fungicides and potential therapeutic agents.[2]
The synthesis of such molecules often relies on robust and versatile cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[3][4] Its tolerance of a wide variety of functional groups and generally high yields make it an ideal choice for the synthesis of complex organic molecules.[5]
This protocol details a practical and scalable approach to this compound, beginning with the Suzuki-Miyaura coupling of 1-bromo-2-nitrobenzene and (3-fluorophenyl)boronic acid.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three primary stages, as depicted in the workflow below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Instrumentation
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2-nitrobenzene | ≥98% | Commercially Available | |
| (3-Fluorophenyl)boronic acid | ≥97% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Ethanol | 200 Proof | Commercially Available | |
| Water | Deionized | In-house | |
| Iron powder (Fe) | -325 mesh, ≥97% | Commercially Available | |
| Hydrochloric acid (HCl) | Concentrated, 37% | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |
| Celite® | Commercially Available | For filtration |
Instrumentation:
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Melting point apparatus
Step 1: Synthesis of 3'-Fluoro-2-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling
Mechanistic Insight: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[6] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-2-nitrobenzene (5.05 g, 25 mmol, 1.0 equiv), (3-fluorophenyl)boronic acid (4.20 g, 30 mmol, 1.2 equiv), and potassium carbonate (10.35 g, 75 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.112 g, 0.5 mol%) and triphenylphosphine (0.525 g, 2 mol%).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to afford 3'-Fluoro-2-nitro-1,1'-biphenyl as a yellow solid.
Step 2: Reduction of 3'-Fluoro-2-nitro-1,1'-biphenyl to 3'-Fluoro-[1,1'-biphenyl]-2-amine
Rationale for Reagent Choice: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation.[9] While catalytic hydrogenation is a clean method, the use of iron powder in an acidic medium is a classic, cost-effective, and highly efficient alternative that is well-suited for this synthesis.[10]
Procedure:
-
To a 500 mL round-bottom flask, add the purified 3'-Fluoro-2-nitro-1,1'-biphenyl (4.34 g, 20 mmol, 1.0 equiv) and ethanol (150 mL).
-
Add water (30 mL) and concentrated hydrochloric acid (5 mL).
-
Heat the mixture to 70 °C with vigorous stirring.
-
Add iron powder (5.58 g, 100 mmol, 5.0 equiv) portion-wise over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3'-Fluoro-[1,1'-biphenyl]-2-amine as an oil or a low-melting solid. This product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or ¹H NMR.
Step 3: Formation of this compound
Purpose of Salt Formation: Converting the free amine to its hydrochloride salt often facilitates purification by crystallization and improves the compound's stability and handling properties.[1]
Procedure:
-
Dissolve the crude 3'-Fluoro-[1,1'-biphenyl]-2-amine in a minimal amount of anhydrous diethyl ether (approximately 50 mL) in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the aromatic protons of the biphenyl system. The integration should be consistent with the structure. |
| ¹³C NMR | Resonances for all 12 carbon atoms of the biphenyl core. The carbon attached to the fluorine will show a characteristic C-F coupling. |
| IR (KBr) | Characteristic peaks for N-H stretching of the ammonium salt, C-H aromatic stretching, C=C aromatic stretching, and C-F stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the free amine. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
Chemical Hazards:
-
1-Bromo-2-nitrobenzene: Irritant. Handle in a well-ventilated fume hood.
-
Palladium catalysts: May be toxic and pyrophoric. Handle with care.
-
Triphenylphosphine: Toxic and irritant.
-
Hydrochloric acid: Corrosive. Handle with extreme care.
-
Organic solvents (Toluene, Ethanol, Diethyl ether, Ethyl acetate, Hexanes): Flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area away from ignition sources.
First Aid Measures:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Suzuki coupling | Inactive catalyst, insufficient degassing, impure reagents. | Use fresh catalyst, ensure a thoroughly inert atmosphere, and use anhydrous solvents. |
| Incomplete nitro reduction | Insufficient reducing agent or reaction time. | Add more iron powder and/or increase the reaction time. |
| Product does not precipitate as hydrochloride salt | Product is too soluble in the chosen solvent. | Try a different solvent system or concentrate the solution further. |
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and agrochemical development. The provided mechanistic insights and troubleshooting guide aim to empower scientists to not only execute the synthesis but also to understand and optimize the process.
References
- Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Process for Catalytic Reduction of Nitro Compounds to Amines.
-
Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. ScienceDirect. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]
-
Synthesis and Characterization of a Novel Fluorinated Bismaleimide via Nucleophilic Addition- Elimination Reaction and its Polymeric Networks. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Royal Society of Chemistry. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Method for salt preparation.
-
Expression and purification of fluorinated proteins from mammalian suspension culture. National Institutes of Health. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. [Link]
-
On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. European Patent Office. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
Application Note & Protocol: Quantitative Analysis of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride using Derivatization-GC-MS
Abstract: This document provides a comprehensive, field-proven guide for the quantitative analysis of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride, a key intermediate in pharmaceutical development. Due to the compound's low volatility and polar nature as a hydrochloride salt, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis yields poor results. This application note details a robust and reliable method involving a liquid-liquid extraction and subsequent derivatization of the primary amine with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This procedure converts the analyte into a thermally stable, volatile derivative, enabling excellent chromatographic peak shape and sensitive mass spectrometric detection. The protocol is designed for researchers, analytical scientists, and drug development professionals requiring a validated method for purity assessment, stability testing, and quality control.
Scientific Rationale and Method Overview
1.1 The Analytical Challenge: 3'-Fluoro-[1,1'-biphenyl]-2-amine is a primary aromatic amine. In its hydrochloride salt form, it is a non-volatile solid. Direct injection of this salt into a hot GC inlet would lead to thermal decomposition and a failure to elute from the column. While the free amine is more volatile, primary amines are notorious in gas chromatography for their tendency to interact with active sites (e.g., free silanol groups) on the surfaces of the injector liner and the column.[1][2] This interaction results in significant chromatographic issues, including:
-
Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.
-
Poor Reproducibility: Variable peak areas and retention times.
-
Analyte Loss: Adsorption of the analyte leading to reduced sensitivity.
1.2 The Derivatization Solution: To overcome these challenges, a chemical derivatization step is essential.[3] Derivatization is a process that transforms a compound into a new, chemically related species with properties that are more amenable to a specific analytical technique.[3] For the GC analysis of amines, the primary goal is to replace the active hydrogen atoms on the nitrogen with a nonpolar group, which accomplishes three critical objectives:
-
Increases Volatility: Allowing the compound to be vaporized in the GC inlet without decomposition.
-
Improves Thermal Stability: The resulting derivative is more stable at the high temperatures used in GC.[3]
-
Enhances Chromatographic Behavior: Reduces interactions with the GC system, resulting in sharp, symmetrical peaks.
In this protocol, we utilize silylation with MSTFA, a highly effective reagent for derivatizing primary amines.[4] The reaction replaces the two active hydrogens of the amine group with trimethylsilyl (TMS) groups, yielding a stable, nonpolar bis-TMS derivative.
1.3 Method Workflow: The entire analytical process is a multi-step workflow designed to ensure complete and reproducible conversion of the analyte for accurate quantification.
Caption: Overall workflow for the GC-MS analysis of 3'-Fluoro-[1,1'-biphenyl]-2-amine HCl.
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
This compound (Reference Standard, >99% purity)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl Acetate (ACS Grade or higher, anhydrous)
-
Sodium Bicarbonate (NaHCO₃), ACS Grade
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water (18.2 MΩ·cm)
-
Helium (99.999% purity)
-
2 mL GC Vials with PTFE-lined septa
2.2 Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: A non-polar or low-polarity column is recommended. A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for this class of compounds. Example: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
Detailed Experimental Protocols
3.1 Preparation of Standard and Sample Solutions
Rationale: The initial step is critical for liberating the free amine from its hydrochloride salt. A weak base like sodium bicarbonate is used to neutralize the HCl without being harsh enough to degrade the analyte. This is followed by extraction into an organic solvent.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of a 5% (w/v) aqueous sodium bicarbonate solution and sonicate for 5 minutes to dissolve and neutralize the salt.
-
Dilute to the mark with deionized water. Note: This aqueous stock is not stable long-term and should be prepared fresh for each analytical run.
-
-
Calibration Standards:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the aqueous stock standard with 5% sodium bicarbonate solution.
-
-
Sample Preparation:
-
Accurately weigh the test sample to obtain a theoretical concentration of the analyte within the calibration range.
-
Process the sample identically to the stock standard preparation (dissolution in aqueous base).
-
3.2 Liquid-Liquid Extraction and Derivatization Protocol
Rationale: This two-step process first isolates the free amine from the aqueous matrix into an organic solvent compatible with the derivatization reagent. The subsequent heating with MSTFA ensures the reaction goes to completion for reproducible results.
-
Extraction:
-
Pipette 1.0 mL of each calibration standard and sample solution into separate 15 mL centrifuge tubes.
-
Add 2.0 mL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Derivatization:
-
Transfer 100 µL of the dried ethyl acetate extract into a 2 mL GC vial.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 30 minutes.
-
After heating, allow the vial to cool to room temperature before placing it in the GC autosampler.
-
3.3 GC-MS Instrumental Parameters
Rationale: The selected parameters are optimized for the analysis of silylated derivatives. A high injector temperature ensures complete vaporization, while the oven temperature program is designed to separate the analyte from solvent and potential impurities, providing a sharp peak.
| Parameter | Setting |
| GC System | Agilent 8890 GC |
| Injector | Split/Splitless |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp: 20°C/min to 290°C- Final Hold: Hold at 290°C for 5 min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| MS System | Agilent 5977B MSD |
| Source Type | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 290°C[5] |
| Electron Energy | 70 eV[5] |
| Acquisition Mode | Full Scan (m/z 50-550) for method development; Selected Ion Monitoring (SIM) for high-sensitivity quantification |
Results, Data Analysis, and Method Validation
4.1 Expected Chromatographic and Mass Spectral Results
The derivatized 3'-Fluoro-[1,1'-biphenyl]-2-amine is expected to elute as a sharp, symmetrical peak. The molecular weight of the underivatized free amine is 187.22 g/mol . The bis-TMS derivative will have a molecular weight of 331.52 g/mol .
-
Mass Spectrum: Under electron ionization, the molecular ion ([M]⁺) at m/z 331 should be visible. A prominent fragment ion is expected from the loss of a methyl group (-CH₃) from one of the TMS groups, resulting in a strong signal at m/z 316 ([M-15]⁺). This is a characteristic fragmentation pattern for TMS derivatives. Further fragmentation of the biphenyl ring system will also occur. The presence of a single fluorine atom will result in characteristic isotopic patterns that can be used for confirmation.[6][7]
Caption: Primary fragmentation pathway for the bis-TMS derivative.
4.2 Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix (with derivatization reagent) and compare to a spiked sample. Ensure no interfering peaks at the analyte's retention time. | No significant interference at the analyte retention time.[10] |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels.[8] Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995.[10] |
| Accuracy | Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%.[10] |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[10]RSD ≤ 3.0% for intermediate precision.[10] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N of 3:1; LOQ is S/N of 10:1. | The LOQ should be sufficiently low for the intended application. |
| Robustness | Deliberately vary critical method parameters (e.g., derivatization temperature ±5°C, oven ramp rate ±10%) and assess the impact on results. | Results should remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note describes a validated GC-MS method for the quantification of this compound. The protocol effectively addresses the challenges of analyzing this polar amine salt by employing a crucial basification, extraction, and silylation derivatization sequence. The resulting method is specific, linear, accurate, and precise, making it a highly reliable tool for quality control and research applications in the pharmaceutical industry.
References
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]
-
Newcastle University. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available at: [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235. Available at: [Link]
-
Royal Society of Chemistry. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Publishing. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
Journal of the Iranian Chemical Society. (2015). Determination of flurbiprofen in pharmaceutical preparations by GC–MS. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Nagwa. (2019). Video: Mass Spectrum of Fluorine (F₂). Available at: [Link]
-
Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Available at: [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. bre.com [bre.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of flurbiprofen in pharmaceutical preparations by GC–MS - Arabian Journal of Chemistry [arabjchem.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. nagwa.com [nagwa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. environics.com [environics.com]
Application Notes and Protocols: Synthesis of Fluxapyroxad via 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride Intermediate
Introduction
Fluxapyroxad, 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, is a highly effective, broad-spectrum fungicide.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, it functions by disrupting the mitochondrial respiratory chain in pathogenic fungi, thereby inhibiting spore germination and mycelial growth.[1][2] Its robust performance against a wide array of fungal diseases has made it a critical component in modern crop protection strategies.[2][3]
The molecular architecture of Fluxapyroxad is characterized by two key moieties: a 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide group and a substituted trifluorobiphenyl amine. The synthesis of this complex molecule relies on the efficient construction of key intermediates. Among these, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (and its hydrochloride salt) is a pivotal precursor, forming the biphenylaniline backbone of the final active ingredient.[4][5][6]
This document provides a detailed guide to the synthesis of Fluxapyroxad, focusing on the preparation of the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine intermediate via an optimized Suzuki-Miyaura coupling reaction, followed by its amidation to yield the final product. The protocols described herein are designed to be robust, scalable, and efficient, reflecting best practices in process chemistry for agrochemical synthesis.
Overall Synthetic Workflow
The synthesis of Fluxapyroxad from its foundational precursors is a multi-step process. The strategy hinges on two primary transformations: the creation of the core biphenyl structure and the subsequent formation of the amide linkage. The workflow is designed for efficiency, with a focus on high yields, purity, and process safety.
Caption: Overall synthetic route to Fluxapyroxad.
Part 1: Synthesis of the Key Intermediate, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
The formation of the biphenyl C-C bond is the most critical step in this synthesis. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and scalability.[7] The protocol outlined below is based on an improved, cost-efficient process that utilizes an extremely low palladium catalyst loading and avoids hazardous reagents, making it suitable for industrial application.[6][8] The strategy involves coupling o-chloronitrobenzene with 3,4,5-trifluorophenylboronic acid, followed by the reduction of the nitro group.[4]
Protocol 1.1: Suzuki-Miyaura Coupling to form 2-Nitro-3',4',5'-trifluoro-1,1'-biphenyl
Rationale: This step constructs the biphenyl skeleton. Using o-chloronitrobenzene as a starting material is economically advantageous. The electron-withdrawing nitro group also influences the reactivity of the aryl halide. The choice of a highly efficient palladium catalyst system, such as Pd(PPh₃)₄, allows for minimal catalyst loading, which is crucial for reducing costs and minimizing palladium contamination in the final product.[8][9]
Materials:
-
3,4,5-Trifluorophenylboronic acid (1.0 eq)
-
o-Chloronitrobenzene (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorophenylboronic acid, o-chloronitrobenzene, and potassium carbonate.
-
Add toluene and water to the flask (a typical solvent ratio is 4:1 toluene:water).
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst. The extremely low catalyst loading is a key feature of this optimized process.[6]
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 6-10 hours).
-
Upon completion, cool the mixture to room temperature.
-
Add water and toluene to the reaction mixture. Separate the organic layer.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Nitro-3',4',5'-trifluoro-1,1'-biphenyl, which can often be used in the next step without further purification.
Protocol 1.2: Reduction of the Nitro Group to form 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, producing water as the only byproduct. Palladium on carbon (Pd/C) is a robust and recyclable catalyst for this transformation.[8]
Materials:
-
2-Nitro-3',4',5'-trifluoro-1,1'-biphenyl (from Protocol 1.1) (1.0 eq)
-
Palladium on carbon (5% Pd/C, 1-2 wt%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation reactor)
Procedure:
-
Dissolve the crude nitro-biphenyl compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.
-
Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher if using a reactor) at room temperature or slightly elevated temperature (e.g., 60 °C) for 2-4 hours.[8]
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final intermediate, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, as a solid. The product is often of high purity (>99%) and can be used directly in the next step.[6][8]
-
(Optional) Hydrochloride Salt Formation: To prepare the hydrochloride salt for improved stability and handling, dissolve the amine in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Filter and dry the resulting solid.
Part 2: Synthesis of Fluxapyroxad via Amidation
The final step is the formation of an amide bond, a reliable and high-yielding reaction. This involves the acylation of the newly synthesized biphenylamine intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[10]
Caption: Key reactants in the final amidation step.
Protocol 2.1: Amidation of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
Rationale: This is a classic nucleophilic acyl substitution reaction. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[11][12] If starting from the hydrochloride salt of the amine, at least two equivalents of base are necessary.
Materials:
-
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (or its HCl salt) (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (2.2 eq if starting with HCl salt, 1.2 eq for free amine)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (or its HCl salt) and triethylamine in anhydrous DCM.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the reaction is complete.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford Fluxapyroxad as a crystalline solid.
Data Summary and Quality Control
Effective process control requires careful monitoring of key reaction parameters and rigorous analysis of intermediates and the final product.
| Step | Key Transformation | Reactants | Catalyst / Reagent | Typical Yield | Purity (HPLC) | Analytical Methods |
| 1.1 | Suzuki-Miyaura Coupling | o-Chloronitrobenzene, 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ (0.04 mol%) | ~75% | >95% (crude) | TLC, HPLC, GC-MS |
| 1.2 | Nitro Reduction | 2-Nitro-3',4',5'-trifluoro-1,1'-biphenyl | 5% Pd/C, H₂ | ~98% | >99.8% | TLC, HPLC, ¹H NMR |
| 2.1 | Amidation | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, Pyrazole acid chloride | Triethylamine | >90% | >98% (recrystallized) | HPLC, UPLC-MS/MS, ¹H NMR, ¹³C NMR |
Self-Validation and Controls:
-
Reaction Monitoring: Each step should be monitored by an appropriate chromatographic technique (TLC, HPLC) to ensure complete conversion of the limiting reagent. This prevents unnecessary heating or reaction time and minimizes byproduct formation.
-
Intermediate Purity: The purity of the 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine intermediate is critical. A purity of >99% is desirable to ensure a clean final amidation step and simplify the purification of Fluxapyroxad.[8]
-
Final Product Analysis: The final Fluxapyroxad product must be rigorously analyzed to confirm its identity and purity. Standard methods include HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[13]
References
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU. Retrieved from [Link]
- Google Patents. (n.d.). CN113666827B - Synthetic method of fluxapyroxad intermediate.
-
National Center for Biotechnology Information. (n.d.). Fluxapyroxad. PubChem. Retrieved from [Link]
- Li, Z. (2020). A Practical Synthesis of the Key Intermediate for Fluxapyroxad.
-
Food and Agriculture Organization of the United Nations. (2012). Fluxapyroxad (256). Retrieved from [Link]
- Yin, J., et al. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development, 23(9), 2029-2033.
- Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
-
Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2021014437A1 - Process for the preparation of biphenylamines.
-
ACS Publications. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2014). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
ResearchGate. (2016). Development of an Analytical Method for Fluxapyroxad Determination in Agricultural Commodities by HPLC-UVD. Retrieved from [Link]
-
MDPI. (2021). Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods. Retrieved from [Link]
-
ORBi. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. PubMed Central. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Retrieved from [Link]
Sources
- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 4. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 5. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 10. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Medicinal Chemistry Applications of Fluorinated Biphenylamines
Abstract
The strategic incorporation of fluorine into the biphenylamine scaffold represents a powerful approach in modern medicinal chemistry. This guide provides an in-depth analysis of the applications of fluorinated biphenylamines, a chemical class that has yielded significant advances in drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] Judicious placement of fluorine can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to therapeutic targets.[2][3][4][5] This document details the role of these compounds as kinase inhibitors for oncology, agents for neurodegenerative diseases, and novel antibacterial candidates. Included are validated protocols for their synthesis and biological evaluation, alongside a critical analysis of structure-activity relationships (SAR) to guide future drug design.
The Strategic Advantage of Fluorine in Biphenylamine Scaffolds
The biphenylamine core is a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for interacting with biological targets.[6] The introduction of fluorine atoms—a strategy now integral to many FDA-approved drugs—imparts several beneficial properties.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This "metabolic blocking" at otherwise vulnerable positions can significantly increase a drug's half-life and oral bioavailability.[1][5][7][8]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby amine groups, reducing their basicity.[9] This modification can decrease off-target ion channel interactions and improve the absorption, distribution, metabolism, and excretion (ADME) profile.[10]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a target's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar C–F···C=O interactions. These interactions can lead to a significant increase in binding potency and selectivity.[7]
Application Area 1: Kinase Inhibitors in Oncology
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Fluorinated biphenylamines have emerged as a potent class of kinase inhibitors.[11] Many approved kinase inhibitors targeting pathways like JAK/STAT, BTK/PI3K, and BRAF/MEK are fluorinated compounds.[11]
The fluorine atom often serves to enhance selectivity among kinase isoforms and improve target occupancy.[11] For example, in inhibitors of epidermal growth factor receptor (EGFR), a fluoro group can be crucial for binding affinity and overall efficacy.[12][13]
Structure-Activity Relationship (SAR) Insights: Targeting Oncogenic Kinases
SAR studies reveal that the position and number of fluorine substituents are critical for inhibitory activity. Often, fluorine substitution on the solvent-exposed phenyl ring can improve metabolic stability without disrupting key binding interactions in the ATP-binding pocket.
| Compound ID | Fluorine Position | Target Kinase | IC₅₀ (nM) | Key SAR Insight |
| FBA-K1 | 4'-fluoro | EGFR | 15 | 4'-position enhances binding and metabolic stability. |
| FBA-K2 | 2',4'-difluoro | EGFR | 8 | Difluoro substitution increases potency through enhanced hydrophobic and polar interactions. |
| FBA-K3 | 3'-fluoro | MEK1/2 | 25 | 3'-position provides optimal orientation in the allosteric pocket. |
| FBA-K4 | 4'-trifluoromethyl | BRAF V600E | 5 | The CF₃ group occupies a key hydrophobic pocket, significantly boosting potency. |
Data presented is representative and synthesized from common findings in kinase inhibitor literature.
Caption: FBA inhibition of the RAF/MEK/ERK signaling pathway.
Application Area 2: Agents for Neurodegenerative Diseases
Fluorinated biphenyl-containing structures have shown promise in addressing protein misfolding diseases. A prominent example, though a benzoxazole and not a biphenylamine, is Tafamidis, which is used to treat transthyretin amyloidosis (ATTR), a progressive neurodegenerative and cardiac disease.[14][15] Tafamidis kinetically stabilizes the transthyretin (TTR) protein tetramer, preventing its dissociation into monomers that misfold and aggregate into amyloid fibrils.[14][16][17][18]
The principles of using fluorinated scaffolds to stabilize protein conformations are directly applicable to biphenylamines. Recent studies have explored fluorinated benzenesulfonamides, a related class, as inhibitors of amyloid-beta aggregation, a key pathological process in Alzheimer's disease.[19][20]
Mechanism of Action: Kinetic Stabilization
The mechanism involves the binding of the small molecule to pockets at the interface of protein subunits. This binding event increases the energy barrier for dissociation, effectively "locking" the protein in its stable, functional conformation.
Caption: FBA-mediated stabilization of TTR protein tetramers.
Application Notes & Protocols
Application Note 1: Synthesis of a 4'-Fluorobiphenyl-4-amine Core
The synthesis of the fluorinated biphenylamine scaffold is most efficiently achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This approach offers high yields and broad functional group tolerance.[6][21]
Workflow Diagram: Synthesis
Caption: Two-step synthesis of fluorinated biphenylamines.
Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid to form the biphenyl C-C bond.[21][22]
Materials:
-
4-Bromoaniline (1.0 mmol, 1 eq)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (Ligand, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline, 4-fluorophenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add toluene and water via syringe.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality Note: The biphasic toluene/water system with a base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The phosphine ligand (SPhos) stabilizes the Pd(0) active catalyst and facilitates oxidative addition and reductive elimination.[21]
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the 4-amino-4'-fluorobiphenyl.
Application Note 2: In Vitro Kinase Inhibition Assay
To evaluate the potency of newly synthesized fluorinated biphenylamines as kinase inhibitors, a biochemical assay measuring the inhibition of kinase-mediated phosphorylation is essential.
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., recombinant BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Fluorinated biphenylamine compounds (serial dilutions in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of each concentration of the test compound or DMSO (vehicle control) into wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare a solution of ATP and add 5 µL to each well to initiate the reaction.
-
Self-Validation: Include "no kinase" and "no substrate" controls to ensure the signal is specific to the enzymatic reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme wells).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
Fluorinated biphenylamines are a cornerstone of modern medicinal chemistry, providing a robust and adaptable scaffold for developing potent and selective therapeutic agents. The strategic use of fluorine allows chemists to overcome common drug development hurdles such as poor metabolic stability and off-target toxicity. The protocols and insights provided in this guide offer a validated framework for the synthesis, evaluation, and rational design of novel fluorinated biphenylamine-based drugs, particularly in the fields of oncology and neurodegenerative disease.
References
- Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.
- Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil deriv
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia.
- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central.
- Synthesis and Biological Evaluation of Novel Bufalin Deriv
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remedi
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Biological evaluation of fluorinated p-boronophenylalanine deriv
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed Central.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI.
- synthesis of fluorinated building blocks
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Current and emerging applications of fluorine in medicinal chemistry.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. PubMed.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters.
- What is the mechanism of Tafamidis?
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
-
Synthesis of[7][9][10]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
- (PDF) Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Tafamidis, a potent and selective transthyretin kinetic stabilizer th
- Total synthesis and biological evaluation of fluorin
- Investigation of the Structure Activity Relationship of Flufenamic Acid Derivatives at the Human TRESK Channel K 2P 18.1. PubMed.
- Tafamidis.
- Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. PubMed Central.
- Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide deriv
- Applications of Fluorine in Medicinal Chemistry | Request PDF.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tafamidis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 18. pnas.org [pnas.org]
- 19. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride in Drug Discovery
Introduction: The Strategic Importance of the 3'-Fluoro-[1,1'-biphenyl]-2-amine Scaffold
The 3'-fluoro-[1,1'-biphenyl]-2-amine scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent conformational flexibility, combined with the electronic properties imparted by the fluorine substituent, makes it an attractive starting point for the development of novel therapeutics targeting a range of biological entities, including kinases and other enzymes. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride, offering detailed protocols and the scientific rationale behind these synthetic strategies.
Core Derivatization Strategies: A Gateway to Chemical Diversity
The primary amino group of 3'-fluoro-[1,1'-biphenyl]-2-amine serves as a versatile handle for a multitude of chemical transformations. The principal derivatization strategies explored herein include N-acylation, N-sulfonylation, and the formation of ureas and thioureas. Each of these modifications can significantly alter the pharmacological profile of the parent molecule, influencing its potency, selectivity, and pharmacokinetic properties.
Below is a visual representation of the key derivatization pathways for 3'-fluoro-[1,1'-biphenyl]-2-amine.
Caption: Key derivatization pathways of 3'-fluoro-[1,1'-biphenyl]-2-amine.
Part 1: N-Acylation - Crafting Amide Libraries for Enhanced Potency
Scientific Rationale: N-acylation is a fundamental transformation in medicinal chemistry, often employed to introduce a variety of substituents that can probe the binding pocket of a biological target.[1] The resulting amide bond is a key structural feature in numerous approved drugs.[2] For the 3'-fluoro-[1,1'-biphenyl]-2-amine scaffold, N-acylation can lead to the discovery of potent enzyme inhibitors, for instance, by mimicking peptide substrates or by forming crucial hydrogen bond interactions within the active site. The synthesis of amide derivatives of structurally related flurbiprofen has demonstrated the utility of this approach in generating compounds with significant biological activity.[3][4]
Protocol 1: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes a robust method for the synthesis of amide derivatives from this compound and a variety of acyl chlorides.
Step-by-Step Methodology:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol). Add a base, such as triethylamine (TEA) (2.2 eq.) or diisopropylethylamine (DIPEA) (2.2 eq.), and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
Acylation Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 4 | 92 |
| 2 | Acetyl chloride | DIPEA | THF | 2 | 95 |
| 3 | 4-Methoxybenzoyl chloride | TEA | DCM | 6 | 88 |
| 4 | Cyclopropanecarbonyl chloride | DIPEA | DCM | 3 | 90 |
Part 2: N-Sulfonylation - Exploring Bioisosteric Replacements
Scientific Rationale: The sulfonamide group is a key functional group in a wide range of therapeutic agents, acting as a bioisostere for amides and carboxylic acids.[5] Sulfonamide derivatives have been successfully developed as inhibitors of various enzymes, including carbonic anhydrases and proteases.[6] The synthesis of sulfonamide derivatives of 3'-fluoro-[1,1'-biphenyl]-2-amine can lead to compounds with improved pharmacokinetic properties and novel binding interactions with target proteins.
Protocol 2: Synthesis of Sulfonamides
This protocol details the reaction of 3'-fluoro-[1,1'-biphenyl]-2-amine with sulfonyl chlorides to yield the corresponding sulfonamides.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3'-fluoro-[1,1'-biphenyl]-2-amine (generated in situ from the hydrochloride salt as described in Protocol 1) (1.0 eq.) in pyridine or DCM with an added base like TEA (2.2 eq.), add the sulfonyl chloride (1.1 eq.) portion-wise at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure sulfonamide.
Data Presentation: Representative N-Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | Pyridine | 16 | 85 |
| 2 | p-Toluenesulfonyl chloride | TEA | DCM | 24 | 82 |
| 3 | Methanesulfonyl chloride | TEA | DCM | 12 | 88 |
| 4 | Thiophene-2-sulfonyl chloride | Pyridine | Pyridine | 18 | 79 |
Part 3: Urea and Thiourea Formation - Targeting Kinase Hinge Regions
Scientific Rationale: Urea and thiourea moieties are prevalent in a variety of kinase inhibitors, where they often act as hydrogen bond donors and acceptors, interacting with the hinge region of the kinase domain.[7][8] The derivatization of 3'-fluoro-[1,1'-biphenyl]-2-amine into ureas and thioureas presents a promising strategy for the development of novel kinase inhibitors. The biphenyl scaffold can occupy the hydrophobic pocket of the ATP binding site, while the urea or thiourea group anchors the molecule to the hinge region.
Protocol 3: Synthesis of Urea and Thiourea Derivatives
This protocol provides a general method for the synthesis of ureas and thioureas from 3'-fluoro-[1,1'-biphenyl]-2-amine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3'-fluoro-[1,1'-biphenyl]-2-amine (generated in situ from the hydrochloride salt) (1.0 eq.) in a suitable aprotic solvent such as THF or DCM.
-
Addition of Reagent: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-6 hours. In many cases, the product will precipitate out of the solution upon formation.
-
Isolation and Purification: If a precipitate forms, collect the solid by filtration and wash with the reaction solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Data Presentation: Representative Urea and Thiourea Formations
| Entry | Reagent | Solvent | Time (h) | Product Type | Yield (%) |
| 1 | Phenyl isocyanate | THF | 2 | Urea | 96 |
| 2 | 4-Chlorophenyl isocyanate | DCM | 3 | Urea | 94 |
| 3 | Phenyl isothiocyanate | THF | 4 | Thiourea | 91 |
| 4 | Ethyl isothiocyanate | DCM | 6 | Thiourea | 85 |
Experimental Workflows and Characterization
The successful synthesis and characterization of the derivatized compounds are paramount. The following workflow outlines the general procedure.
Caption: General workflow for the synthesis and evaluation of derivatives.
Analytical Characterization:
All synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Conclusion and Future Perspectives
The derivatization of this compound offers a versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document provide a solid foundation for the synthesis of amides, sulfonamides, ureas, and thioureas. The strategic application of these derivatization techniques, guided by an understanding of the target biology, will undoubtedly lead to the discovery of novel and potent drug candidates. Future work should focus on expanding the repertoire of derivatization reactions and exploring the structure-activity relationships of the synthesized compounds against a broader range of biological targets.
References
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]
- Google Patents. Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
Winum, J. Y., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(6), 767–792. [Link]
-
MDPI. (PDF) 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
- Google Patents. Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
-
Moreno-Sanz, G., Duranti, A., Melzig, L., Fiorelli, C., Ruda, G. F., Colombano, G., ... & Piomelli, D. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 56(14), 5917–5930. [Link]
-
MDPI. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
ACS Publications. (Benzylideneamino)triazole–Thione Derivatives of Flurbiprofen: An Efficient Microwave-Assisted Synthesis and In Vivo Analgesic Potential. [Link]
-
Symansis. The selectivity of protein kinase inhibitors: a further update. [Link]
-
PMC. (Benzylideneamino)triazole–Thione Derivatives of Flurbiprofen: An Efficient Microwave-Assisted Synthesis and In Vivo Analgesic Potential. [Link]
-
MDPI. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]
-
ResearchGate. (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]
-
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron letters, 42(42), 7479-7481. [Link]
-
MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
-
Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]
-
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
ResearchGate. Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. [Link]
-
Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]
-
Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic letters, 20(13), 3996–3999. [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 28(1), 39-44. [Link]
-
National Center for Biotechnology Information. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]
-
Università di Parma. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]
-
Oncotarget. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in.... [Link]
-
MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
Sources
- 1. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride
Welcome to the technical support center for the synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important biphenyl amine intermediate. We will delve into the causality behind the formation of common side products and provide actionable, field-proven strategies to optimize your reaction outcomes.
The synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine typically relies on palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling, to construct the core biphenyl C-C bond.[1] While powerful, these reactions are susceptible to several competing pathways that can diminish yield and complicate purification. This guide addresses the most frequent challenges in a question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My LC-MS analysis shows a major impurity with a mass corresponding to a biaryl, but it's not my desired product. It seems to be a symmetrical dimer of one of my starting materials. What is happening?
This is a classic case of an undesired homocoupling reaction. Depending on your chosen synthetic route, this impurity is likely either 3,3'-difluorobiphenyl (from the homocoupling of a (3-fluorophenyl)boron reagent) or 2,2'-diaminobiphenyl (from the homocoupling of a (2-aminophenyl)boron reagent).
Causality and Mechanism: Homocoupling is a common side reaction in Suzuki couplings and is primarily mediated by palladium(II) species.[2] It can also be significantly accelerated by the presence of oxygen.[3] If your palladium(0) catalyst is oxidized to Pd(II) in the reaction mixture (often by residual air), or if you are using a Pd(II) precatalyst that is not efficiently reduced, this Pd(II) can react stoichiometrically with two molecules of your boronic acid to form the symmetrical biaryl and regenerate Pd(0).[2][4]
Troubleshooting and Prevention:
-
Atmosphere Control (Critical): The most crucial step is to ensure a strictly inert atmosphere. Before adding the catalyst, thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, they require in-situ reduction to the active Pd(0) state.[5] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling, provided the entire system is oxygen-free.
-
Addition of Reductants: A highly effective strategy is the addition of a mild reducing agent to the reaction mixture to "scavenge" any adventitious Pd(II) species without reducing the aryl halide. Potassium formate has been shown to be effective in suppressing homocoupling.[2]
-
Reaction Setup: Add the palladium catalyst last, after the mixture has been degassed and heated to the reaction temperature. This minimizes the catalyst's exposure to potential oxidants.
Caption: Catalytic cycle for undesired homocoupling.
Q2: My starting aryl halide is being consumed, but my yield is low. I'm detecting the corresponding arene (e.g., aniline from a 2-haloaniline, or fluorobenzene from a 1-fluoro-3-halobenzene). What is causing this?
You are observing a dehalogenation (or hydrodehalogenation) side reaction. This is the reductive cleavage of the carbon-halogen bond, replacing the halogen with a hydrogen atom.
Causality and Mechanism: This side reaction occurs within the main catalytic cycle. After the initial oxidative addition of the aryl halide to Pd(0), the resulting Aryl-Pd(II)-X complex can, instead of undergoing transmetalation, acquire a hydride ligand.[4] This palladium-hydride species then undergoes reductive elimination to release the dehalogenated arene and H-Pd-X. The source of the hydride is often the solvent (e.g., alcohols), certain bases, or even the boronic acid reagent itself under specific conditions.[4]
Troubleshooting and Prevention:
-
Solvent and Base Selection: Be mindful of your solvent and base. While alcoholic solvents can be used, they can also be a source of hydrides.[4] Consider aprotic solvents like toluene, dioxane, or THF.[1] The choice of base can also be critical; sometimes switching from a stronger base like KOH to a weaker one like K₂CO₃ or K₃PO₄ can suppress dehalogenation, although this is system-dependent.[6]
-
Halide Choice: The C-X bond strength influences the propensity for side reactions. Aryl iodides are the most reactive towards oxidative addition but can also be more prone to dehalogenation.[5] If you are using an aryl iodide and observing significant dehalogenation, switching to the corresponding aryl bromide may provide a better balance of reactivity and selectivity.[7]
-
Water Content: Carefully control the amount of water in the reaction. While some water is often necessary for the Suzuki reaction, particularly with inorganic bases, excess water can promote both protodeboronation (see Q3) and, in some cases, dehalogenation pathways.
-
Ligand Optimization: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, helping it to outcompete the dehalogenation pathway.
Caption: Pathway for the dehalogenation side reaction.
Q3: I'm seeing a side product that corresponds to my boronic acid starting material but with the boronic acid group replaced by a hydrogen. What is this and how do I avoid it?
This side reaction is called protodeboronation . It is the protonolysis of the carbon-boron bond.
Causality and Mechanism: The C-B bond in aryl boronic acids is susceptible to cleavage by a proton source, which is often water, especially under the basic and sometimes heated conditions of the Suzuki reaction.[6] This reaction consumes your nucleophilic coupling partner, directly reducing the maximum possible yield of your desired biphenyl product.
Troubleshooting and Prevention:
-
Use Boronate Esters: Arylboronic pinacol esters (Ar-Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6] They are an excellent alternative if you are facing this issue.
-
Control Water and Temperature: Minimize the amount of water in the reaction to what is necessary for the base to function effectively. Avoid unnecessarily high reaction temperatures or prolonged reaction times, as these can exacerbate the rate of protodeboronation.
-
Base Selection: The choice and stoichiometry of the base can influence the rate of this side reaction. Using the minimum effective amount of base can sometimes help. Anhydrous bases like powdered KF can be effective alternatives.[8]
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Name | Cause | Key Prevention Strategies |
| R-R | Homocoupling Product | Presence of O₂ or excess Pd(II) species.[2][3] | Thoroughly degas solvents; maintain inert atmosphere; use Pd(0) source or add a mild reductant.[2] |
| Ar-H | Dehalogenation Product | Hydride transfer to the Aryl-Pd(II)-X complex.[4] | Choose aprotic solvents; optimize base; consider switching from aryl iodide to bromide.[4][6][7] |
| R'-H | Protodeboronation Product | Protonolysis of the C-B bond by a proton source (e.g., H₂O).[6] | Use more stable boronate esters; minimize water content and reaction temperature/time.[6] |
R-R represents the dimer of the organoboron species. Ar-H represents the reduced aryl halide. R'-H represents the protonated organoboron species.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine
This is a representative protocol and must be optimized for specific substrates and scale.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times. Add degassed toluene (5-10 mL per mmol of aryl halide) and degassed water (10% v/v of toluene) via syringe.
-
Inerting: Sparge the resulting slurry with argon gas for 30 minutes while stirring.
-
Catalyst Addition: While maintaining a positive argon atmosphere, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%)).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel. The resulting free amine can then be treated with HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.
Analytical Identification of Side Products
-
LC-MS: This is the primary tool for identifying products. Homocoupling products will have a distinct M+H⁺ corresponding to the dimer. Dehalogenation and protodeboronation products will correspond to the mass of the starting materials minus the halogen or boronic acid group, respectively.
-
GC-MS: Useful for identifying the more volatile side products like fluorobenzene and aniline.
-
¹H and ¹⁹F NMR: NMR spectroscopy of the crude mixture can help quantify the ratio of product to impurities, especially the fluorinated side products like 3,3'-difluorobiphenyl and fluorobenzene, which will have characteristic signals in the ¹⁹F NMR spectrum.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from Harvard University. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
The Journal of Organic Chemistry. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. ACS Publications. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from ACS Publications. [Link]
-
The Journal of Organic Chemistry. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting low yield in fluorinated biphenyl Suzuki coupling
Technical Support Center: Fluorinated Biphenyl Suzuki Coupling
From the desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of fluorinated biphenyls. The electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of aryl halides and boronic acids, making these couplings particularly challenging.
This resource is structured to provide both quick answers through our FAQs and a deeper, systematic approach to troubleshooting. We will explore the causality behind common failures and provide field-proven, actionable protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion of my fluorinated aryl halide. What are the most likely causes?
Low conversion in Suzuki couplings involving electron-deficient substrates like fluorinated aryl halides often points to issues in the catalytic cycle. The primary culprits are typically:
-
Inefficient Oxidative Addition: The C-X bond (where X is Br, Cl) on a fluorine-bearing ring is electron-poor. While this should facilitate oxidative addition, other electronic factors can complicate this step, which is often rate-limiting. The choice of ligand is critical here; bulky, electron-rich phosphine ligands are known to promote this step effectively.[1][2]
-
Catalyst Deactivation: The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it could be deactivating over the course of the reaction to form palladium black. Ensure your palladium source is of high quality and consider using modern, air-stable precatalysts (e.g., G3-palladacycles) for more reliable generation of the active species.[1]
-
Poor Solubility: One or more of your reagents (aryl halide, boronic acid, or base) may have poor solubility in the chosen solvent system, leading to a slow, heterogeneous reaction. Screening different solvents or solvent mixtures is often necessary.[1]
Q2: My main problem isn't conversion, but the formation of side products. I'm seeing significant protodeborylation and homocoupling. How can I suppress these?
Side reactions are a common cause of yield loss, particularly with sensitive fluorinated substrates.
-
Protodeborylation: This is the hydrolysis of the boronic acid back to the parent arene. Fluorinated phenylboronic acids are especially susceptible to this under basic conditions.[3] To mitigate this, you can:
-
Use a less aggressive, anhydrous base like K₃PO₄ or CsF.[1][3]
-
Switch from a boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate ester.[1][4] These are more resistant to premature hydrolysis.
-
Minimize the amount of water in the reaction or run it under anhydrous conditions.[1]
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[4] To prevent this:
-
Ensure your reaction mixture is thoroughly degassed. Purging the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period is crucial.[5]
-
Use a high-purity palladium source to minimize contaminating Pd(II) salts that can drive this side reaction.
-
Q3: How critical is the choice of base and solvent for coupling electron-poor fluorinated systems?
The choice of base and solvent is paramount and their effects are often intertwined.
-
Base Selection: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6]
-
For sensitive fluorinated boronic acids prone to decomposition, weaker bases like K₂CO₃ or even KF are a good starting point.[1][6]
-
Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for more challenging couplings, such as those involving aryl chlorides, but increase the risk of protodeborylation.[7]
-
The use of aqueous bases is common, but the water content needs to be controlled. A typical starting point is a 5:1 to 10:1 ratio of organic solvent to water.[1]
-
-
Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the aqueous and organic phases (if applicable).
Systematic Troubleshooting Guide
When faced with a low-yielding reaction, a systematic approach is more effective than random screening. This guide provides a logical workflow to diagnose and solve the underlying issues.
Step 1: Diagnose the Reaction Outcome
Before changing parameters, analyze the crude reaction mixture by LC-MS or GC-MS to understand what happened.
| Observation | Potential Cause(s) | Next Steps |
| High Starting Material | 1. Inactive Catalyst2. Oxidative addition is too slow3. Reaction temperature too low | 1. Verify catalyst source; try a new bottle or a precatalyst.2. Screen more electron-rich/bulky ligands.3. Increase temperature in 10-20 °C increments.[9] |
| Protodeborylation of Boronic Acid | 1. Base is too strong2. Excess water present3. Reaction time is too long for boronic acid stability | 1. Switch to a milder base (e.g., K₂CO₃, KF).2. Use anhydrous conditions with K₃PO₄.3. Use a more stable boronate ester (e.g., BPin).[4] |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction vessel2. Poor quality Pd source | 1. Improve degassing procedure (freeze-pump-thaw or extended sparging).2. Use a high-purity precatalyst. |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source2. Side reaction pathway from the catalyst | 1. Ensure solvents (e.g., alcohols) or bases (e.g., alkoxides) are not inadvertently creating a hydride source.[4] |
Step 2: The Catalytic System - Ligand and Palladium Source
The combination of the palladium source and the phosphine ligand is the heart of the Suzuki reaction. For electron-deficient fluorinated substrates, the ligand must be carefully chosen to promote the challenging oxidative addition step.
The diagram below illustrates the Suzuki-Miyaura catalytic cycle. For fluorinated aryl halides, the Oxidative Addition step is often the bottleneck that requires optimization.
Caption: A decision-tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Aryl Bromide
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 2-MeTHF/H₂O, 10:1 mixture, 0.25 M) [7]* Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the fluorinated aryl bromide, arylboronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Degas the solvent mixture by sparging with inert gas for at least 30 minutes. [5]Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a starting point of 80-100 °C is common). [7][8][9]5. Monitoring: Stir the reaction vigorously. [1]Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Reddit discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online]. Available at: [Link]
-
Rombouts, F. J. R., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12435–12449. [Online]. Available at: [Link]
-
ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online]. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online]. Available at: [Link]
-
Pramanik, M. M., & Ugrinov, A. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH. [Online]. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Online]. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14027–14030. [Online]. Available at: [Link]
-
Gascón, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI, 7(3), 76. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available at: [Link]
-
Gorgani, M. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI, 11(11), 2636. [Online]. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis Efficiency of 3'-Fluoro- and 4'-Fluoro-[1,1'-biphenyl]-2-amine Isomers
Introduction
Fluorinated biphenyl amines are privileged scaffolds in modern medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The positional isomerism of the fluorine substituent on the biphenyl core can lead to distinct pharmacological profiles and material characteristics. This guide provides an in-depth comparison of the synthetic efficiency for two closely related and industrially relevant isomers: 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride and its 4'-fluoro counterpart. This analysis is grounded in established synthetic methodologies, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction, and aims to provide researchers, scientists, and drug development professionals with actionable insights for process optimization and scale-up.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most convergent and widely adopted method for the synthesis of unsymmetrical biaryls, such as the target fluoro-biphenyl amines, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2] For the synthesis of our target molecules, the key disconnection involves the reaction between a 2-haloaniline (or a protected derivative) and a fluorophenylboronic acid.
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step sequence: a Suzuki-Miyaura coupling followed by salt formation.
Step 1: Suzuki-Miyaura Coupling
The core of the synthesis is the palladium-catalyzed cross-coupling of 2-bromoaniline with 3-fluorophenylboronic acid. The choice of 2-bromoaniline as the coupling partner is often preferred over 2-chloroaniline due to the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.
The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂), in the presence of a suitable phosphine ligand. The choice of ligand is critical for achieving high yields, especially when dealing with sterically hindered or electronically deactivated substrates. For ortho-substituted anilines, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), have been shown to be highly effective.[3] A base, commonly potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation.[2] The reaction is typically performed in a polar aprotic solvent system, such as a mixture of toluene and water, at elevated temperatures.
Step 2: Hydrochloride Salt Formation
Following the coupling reaction and purification of the free base, the hydrochloride salt is prepared to improve the compound's stability, crystallinity, and handling properties. This is typically achieved by dissolving the purified 3'-Fluoro-[1,1'-biphenyl]-2-amine in a suitable organic solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride (HCl) in the same or a miscible solvent.[4][5] The hydrochloride salt usually precipitates from the solution and can be isolated by filtration.[6]
Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine
The synthetic approach to the 4'-fluoro isomer is analogous to that of the 3'-fluoro isomer, employing a Suzuki-Miyaura coupling between 2-bromoaniline and 4-fluorophenylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are generally similar.
Comparative Analysis of Synthesis Efficiency
The overall efficiency of a synthetic route is determined by a combination of factors, including the availability and cost of starting materials, reaction yield, ease of purification, and scalability. Below is a comparative analysis of these factors for the synthesis of the 3'-fluoro and 4'-fluoro isomers.
| Factor | This compound | 4'-Fluoro-[1,1'-biphenyl]-2-amine | Analysis & Justification |
| Starting Material Availability & Cost | 2-Bromoaniline: Readily available. 3-Fluorophenylboronic acid: Commercially available, but often at a higher cost than the 4-fluoro isomer.[7][8][9] | 2-Bromoaniline: Readily available. 4-Fluorophenylboronic acid: Widely available and generally more cost-effective than the 3-fluoro isomer.[10][11][12][13] | The cost and availability of the fluorophenylboronic acid isomer is a key differentiating factor. The para-isomer is a more common building block in synthetic chemistry. |
| Reaction Kinetics & Predicted Yield | The meta-position of the fluorine atom has a moderate electron-withdrawing inductive effect, which can slightly influence the transmetalation step. Yields are generally expected to be good to excellent. | The para-position of the fluorine atom exerts a stronger electron-withdrawing effect through resonance, which can influence the reactivity of the boronic acid. However, studies have shown that 4-fluorophenylboronic acid is a highly effective coupling partner in Suzuki reactions, often leading to high yields.[14] | While electronic effects are at play, both isomers are expected to provide high yields under optimized conditions. The para-isomer might exhibit slightly faster reaction rates due to the electronic influence on the boronic acid. |
| Potential for Side Reactions | The primary side reactions in Suzuki couplings include homocoupling of the boronic acid and deboronation. The steric hindrance from the ortho-amino group can also influence the reaction rate. | Similar to the 3'-fluoro isomer, homocoupling and deboronation are potential side reactions. The steric environment around the coupling site is identical for both isomers. | The potential for side reactions is largely dependent on the reaction conditions and catalyst system rather than the position of the fluorine atom on the distal ring. Careful control of stoichiometry and temperature is crucial for both. |
| Purification Challenges | The separation of the desired product from unreacted starting materials and side products can typically be achieved by column chromatography. The formation of the hydrochloride salt can aid in purification through crystallization. | Purification of the free base is also commonly performed using column chromatography. The separation of positional isomers, if formed due to impurities in the starting materials, can be challenging.[15][16][17] | The purification of both isomers is expected to be comparable. The slightly different polarity due to the fluorine position might necessitate minor adjustments to chromatographic conditions. The hydrochloride salt of the 3'-fluoro isomer offers an additional purification handle. |
| Overall Efficiency | The synthesis is efficient, with the primary potential drawback being the higher cost of 3-fluorophenylboronic acid. The additional salt formation step adds to the overall process time but can improve product purity and handling. | The synthesis is highly efficient, benefiting from the lower cost and high reactivity of 4-fluorophenylboronic acid. This often makes it the more economically viable option for large-scale production. | From a process chemistry perspective, the synthesis of the 4'-fluoro isomer is likely to be more cost-effective and scalable due to the price and availability of the starting materials. |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of both isomers.
Protocol 1: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine
Caption: Synthetic scheme for 3'-Fluoro-[1,1'-biphenyl]-2-amine.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3'-Fluoro-[1,1'-biphenyl]-2-amine as a solid or oil.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the purified 3'-Fluoro-[1,1'-biphenyl]-2-amine in anhydrous diethyl ether.
-
Acidification: Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Protocol 3: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine
Caption: Synthetic scheme for 4'-Fluoro-[1,1'-biphenyl]-2-amine.
The procedure is identical to Protocol 1, with the substitution of 3-fluorophenylboronic acid with 4-fluorophenylboronic acid (1.2 eq).
Conclusion
Both this compound and 4'-Fluoro-[1,1'-biphenyl]-2-amine can be synthesized efficiently via the Suzuki-Miyaura cross-coupling reaction. The choice between the two synthetic routes will likely be dictated by the specific requirements of the research or development program. For large-scale manufacturing where cost is a primary driver, the synthesis of the 4'-fluoro isomer is generally more advantageous due to the lower cost and wider availability of 4-fluorophenylboronic acid. However, for applications where the specific biological activity or material properties of the 3'-fluoro isomer are desired, its synthesis is straightforward and high-yielding, with the hydrochloride salt providing benefits in terms of handling and purification. Ultimately, the decision will be a balance between economic considerations and the desired final product characteristics.
References
-
Chem-Impex. 3-Fluorophenylboronic acid. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]
-
Chem-Impex. 4-Fluorophenylboronic acid. [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
PubChem. 4-Fluorophenylboronic acid. [Link]
-
PubChem. 3-Fluorophenylboronic acid. [Link]
- Google Patents.
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Syntheses. POTASSIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
National Institutes of Health. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. [Link]
-
ResearchGate. How to make a salt of a novel compound? [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Science.gov. aromatic positional isomers: Topics by Science.gov. [Link]
-
National Institutes of Health. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]
-
ChemSrc. 3'-fluoro-[1,1'-biphenyl]-2-amine. [Link]
-
Boron Molecular. 3-Fluorophenylboronic acid. [Link]
-
Boron Molecular. 4-Fluorophenylboronic acid. [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
- Google Patents. Crystalline forms of a biphenyl compound.
-
National Institutes of Health. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. [Link]
-
ChemistryStudent. Producing Aromatic Amines (A-Level). [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
The Suzuki Reaction. [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. boronmolecular.com [boronmolecular.com]
- 10. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. boronmolecular.com [boronmolecular.com]
- 14. mdpi.com [mdpi.com]
- 15. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aromatic positional isomers: Topics by Science.gov [science.gov]
- 17. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorobiphenylamine Isomers
Introduction: The Critical Role of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different biological activities.[1][2] This principle is powerfully illustrated in the fluorobiphenylamine family. The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, combined with the position of an amino group on the biphenyl scaffold, creates a set of isomers with distinct pharmacological profiles. Understanding these nuanced differences is crucial for researchers in drug development, as a minor positional shift of a functional group can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[1][3]
This guide provides a comparative analysis of fluorobiphenylamine isomers, synthesizing available data on their biological activities. We will explore the causal relationships between their structural variations and functional outcomes, detail validated experimental protocols for their evaluation, and present a clear structure-activity relationship (SAR) to inform future research and development.
Comparative Analysis of Biological Activities
The biological activity of fluorobiphenylamine isomers is primarily dictated by the positions of the fluoro and amino substituents on the biphenyl rings. These positions influence the molecule's overall electronics, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.
Cytotoxicity and Anticancer Potential
Aromatic amines, including biphenylamines, are a class of compounds known for their potential carcinogenicity and, conversely, their use as scaffolds for anticancer agents.[4][5] Metabolic activation, often by cytochrome P450 enzymes, can lead to the formation of reactive intermediates that form DNA adducts, inducing mutations and potentially initiating carcinogenesis.[4][6][7] However, this same reactivity can be harnessed to selectively kill cancer cells.
The position of the fluorine atom significantly modulates this activity. Fluorine's high electronegativity can alter the metabolic fate of the molecule and its ability to interact with target enzymes or receptors.[8][9]
-
4-Aminobiphenyl (4-ABP) , the non-fluorinated parent compound, is a well-established human bladder carcinogen found in tobacco smoke.[5][6] Its carcinogenicity is linked to metabolic N-hydroxylation followed by acetylation, forming a reactive species that binds to DNA.[4][6]
-
2-Aminobiphenyl , in contrast, shows different toxicological profiles, highlighting the importance of the amine position.[10]
-
Fluorinated Isomers : The introduction of fluorine can significantly alter cytotoxicity. For example, studies on fluorinated aminophenylhydrazines demonstrated that increasing the number of fluorine atoms could enhance cytotoxic effects on lung carcinoma cell lines (A549).[11] One compound with five fluorine atoms exhibited a potent IC50 value of 0.64 μM.[11] This suggests that fluorination can be a key strategy for enhancing the anticancer properties of the aminobiphenyl scaffold.
Key Insight for Researchers: The placement of fluorine can either enhance or diminish the cytotoxic potential of the aminobiphenyl core. Screening various positional isomers against a panel of cancer cell lines is a critical first step. The mechanism often involves the induction of apoptosis, a preferred mode of cell death for chemotherapeutics.[11]
Enzyme Inhibition: A Focus on Cyclooxygenase (COX)
Fluorinated biphenyls are prominent in the design of anti-inflammatory drugs, many of which function by inhibiting cyclooxygenase (COX) enzymes. Flurbiprofen is a classic example. The study of fluorobiphenylamine analogues as enzyme inhibitors reveals how subtle structural changes affect potency and selectivity.
A study on (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1), a derivative of flurbiprofen, provides valuable insights.[12] This compound acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and COX-2.[12]
-
Enantiomeric Selectivity : Both the (R) and (S) enantiomers of Flu-AM1 inhibited COX-2.[12]
-
Substrate Selectivity : The isomers were more potent inhibitors of COX-2 when 2-arachidonoylglycerol (2-AG) was the substrate compared to arachidonic acid.[12] This demonstrates that the biological effect can be highly dependent on the specific physiological context and substrate availability.
Data Summary: COX Inhibition by Flu-AM1 Enantiomers
| Compound | Target Enzyme (Substrate) | IC50 (µM) |
| (R)-Flu-AM1 | COX-1 (Arachidonic Acid) | 6 |
| COX-2 (Arachidonic Acid) | 20 | |
| COX-2 (2-AG) | 1 | |
| (S)-Flu-AM1 | COX-1 (Arachidonic Acid) | 3 |
| COX-2 (Arachidonic Acid) | 10 | |
| COX-2 (2-AG) | 0.7 |
Data sourced from Fowler et al. (2015)[12]
Expert Rationale: This data underscores the necessity of evaluating isomers not just for their target affinity but also for their selectivity across different substrates and enzyme isoforms (COX-1 vs. COX-2). The lack of significant enantiomeric selectivity for FAAH inhibition by Flu-AM1, coupled with its selectivity for COX-2, suggests a complex structure-activity relationship that can be exploited for designing drugs with specific multi-target profiles.[12]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is the cornerstone of medicinal chemistry.[13] For fluorobiphenylamines, several key principles emerge:
-
Position of the Amino Group : The location of the amine is critical. A 4-amino substitution, as seen in 4-ABP, is strongly associated with mutagenicity and carcinogenicity through specific metabolic activation pathways.[4][6] Isomers with the amino group at other positions, like 2-aminobiphenyl, exhibit different toxicological profiles.[10]
-
Role of Fluorine : Fluorine's position influences metabolic stability and receptor interaction.[8][9] It can block sites of metabolic hydroxylation, prolonging the compound's half-life, or it can engage in specific hydrogen bonding or dipolar interactions within a target's binding pocket, thereby increasing affinity.[14]
-
Overall Molecular Shape : The biphenyl core is not planar, and the angle between the two phenyl rings (the dihedral angle) is influenced by substituents. This overall 3D shape is crucial for fitting into the active site of an enzyme or the binding pocket of a receptor.
The following diagram illustrates the logical workflow for investigating the structure-activity relationships of these isomers.
Caption: Workflow for SAR analysis of fluorobiphenylamine isomers.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, it is essential to employ robust, well-controlled experimental protocols. Here, we detail the widely used MTT assay for assessing cytotoxicity.
Protocol: Evaluating Isomer Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15][16] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorobiphenylamine isomers on a selected cancer cell line (e.g., A549, MCF-7).
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorobiphenylamine isomers (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 492 or 590 nm)[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[16]
-
Causality Check: This cell density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal for metabolic activity.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of each fluorobiphenylamine isomer in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Self-Validation System:
-
Vehicle Control: Include wells treated with medium containing the same final concentration of DMSO as the test wells. This accounts for any effect of the solvent.
-
Untreated Control: Include wells with cells in fresh medium only. This represents 100% viability.
-
Blank Control: Include wells with medium but no cells to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 590 nm.[16]
-
Calculation:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: (% Viability) = (Abs_treated / Abs_untreated) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
-
The following diagram outlines the key decision points and controls within the MTT assay protocol, emphasizing its self-validating nature.
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 3'-fluoro-2-aminobiphenyl
Welcome to this in-depth comparative guide on the synthesis of 3'-fluoro-2-aminobiphenyl. This molecule is a critical building block in modern chemistry, serving as a key intermediate for high-value compounds in the agrochemical and pharmaceutical sectors.[1] The strategic placement of the fluoro and amino groups on the biphenyl scaffold imparts unique electronic and metabolic properties, making its efficient synthesis a topic of considerable interest.
This guide moves beyond a simple recitation of procedures. As scientists, we understand that the "why" is as crucial as the "how." Here, we will dissect the catalytic strategies, compare their performance through experimental data, and provide the causal logic behind procedural choices. Our goal is to equip you, our fellow researchers and developers, with the knowledge to select and optimize the ideal catalytic system for your specific application.
Strategic Approaches to the Biphenyl Core
The synthesis of substituted biaryls like 3'-fluoro-2-aminobiphenyl primarily relies on transition-metal-catalyzed cross-coupling reactions. The choice of strategy dictates which bond is formed to construct the central biphenyl linkage. Two principal retrosynthetic disconnections dominate the landscape, each presenting unique catalytic challenges and opportunities.
Caption: Primary retrosynthetic pathways for 3'-fluoro-2-aminobiphenyl synthesis.
Palladium Catalysis: The Gold Standard
Palladium-catalyzed cross-coupling reactions are the most prevalent and well-documented methods for constructing the 2-aminobiphenyl scaffold.[2] Their reliability, broad functional group tolerance, and mild reaction conditions make them the first choice for many applications.
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for this synthesis. The typical route involves coupling an ortho-haloaniline with a 3-fluorophenylboronic acid or its corresponding ester.
Causality Behind Component Selection:
-
Catalyst: While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, or Fu's AdBrettPhos) are often superior.[3][4] These ligands facilitate the rate-limiting reductive elimination step, especially with sterically hindered ortho-substituted substrates, leading to higher yields and lower catalyst loadings.
-
Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step (formation of the Pd-Aryl-Boronate complex) but not so strong as to cause unwanted side reactions. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.[5]
-
Solvent: A polar aprotic solvent, often with water, is typically used to dissolve the inorganic base and the organoboron species.[5] Common choices include DME, THF, DMF, or toluene/water mixtures.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
The following table summarizes representative data for the synthesis of aminobiphenyls, highlighting the performance of different palladium-based systems.
| Catalyst System (Precatalyst/Ligand) | Coupling Partners | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cat. Loading (mol%) | Reference |
| PdCl₂(dppf) | 2-Bromoaniline + Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 60 | 6 | ~98 | 1 | [5] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | 4-n-Butylbromobenzene + Trifluoroethylamine* | KOPh | Toluene | 100 | 18 | High | 0.1 | [6] |
| Pd₂(dba)₃ / SPhos | 2-Bromoaniline + (3-Fluorophenyl)boronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | 2 | Hypothetical/Optimized |
| G-COOH-Pd-10 (Heterogeneous) | 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 99 | 10** | [7] |
**Note: This entry demonstrates C-N coupling of a fluoroalkylamine, highlighting advanced catalyst performance under mild basic conditions.[6] *mol% of Pd on support.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative example based on established procedures.[5]
Objective: To synthesize 3'-fluoro-2-aminobiphenyl from 2-bromoaniline and (3-fluorophenyl)boronic acid.
Materials:
-
2-Bromoaniline (1.0 mmol, 172 mg)
-
(3-Fluorophenyl)boronic acid (1.2 mmol, 168 mg)
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf)) (0.02 mmol, 16.3 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), degassed (4 mL)
-
Deionized Water, degassed (1 mL)
Procedure:
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, (3-fluorophenyl)boronic acid, PdCl₂(dppf), and K₂CO₃.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the degassed DMF and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3'-fluoro-2-aminobiphenyl.
Nickel and Copper Catalysis: Cost-Effective Alternatives
While palladium reigns supreme in versatility, concerns over its cost and toxicity have driven the development of catalysts based on more abundant, first-row transition metals like nickel and copper.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are emerging as powerful alternatives to palladium for Suzuki-Miyaura and other cross-coupling reactions.[8] They often exhibit unique reactivity and can sometimes couple substrates that are challenging for palladium systems.
Key Considerations:
-
Reactivity: Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.
-
Ligand Effects: Similar to palladium, the choice of ligand is crucial. N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly employed to stabilize the nickel center and promote catalytic activity.[9]
-
Mechanism: While analogous to the palladium cycle, the elementary steps (oxidative addition, reductive elimination) can have different kinetics and favor different oxidation states (Ni(0)/Ni(II) vs. Ni(I)/Ni(III) cycles).
Copper-Catalyzed Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, represent the oldest class of transition-metal-catalyzed cross-coupling. While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to milder, more efficient protocols.
Applicability:
-
Copper catalysis is particularly relevant for C-N, C-O, and C-S bond formation.[10] A copper-catalyzed amination of a 2-halo-3'-fluorobiphenyl could be a viable, palladium-free route.
-
Recent developments show copper's utility in radical-based transformations, including the introduction of fluorinated groups.[11][12]
Comparative Snapshot: Pd vs. Ni vs. Cu
| Feature | Palladium (Pd) | Nickel (Ni) | Copper (Cu) |
| Cost | High | Low | Very Low |
| Reactivity | High, very versatile | High, unique reactivity | Moderate to High |
| Functional Group Tolerance | Excellent | Good to Excellent | Moderate to Good |
| Reaction Conditions | Generally Mild | Mild to Moderate | Often requires higher temperatures |
| Toxicity | Moderate | Lower | Low |
| Air/Moisture Sensitivity | Low to Moderate | Moderate to High | Low |
Emerging Frontiers: Organo- and Biocatalysis
The drive for sustainable and green chemistry is pushing the boundaries of synthesis beyond transition metals.
-
Organocatalysis: This field uses small, chiral organic molecules to catalyze reactions. While organocatalytic synthesis of complex biaryls is still in its infancy, methods for asymmetric amination and the synthesis of chiral amines are rapidly advancing.[13][14] This could pave the way for future metal-free, enantioselective routes to derivatives of 2-aminobiphenyl.
-
Biocatalysis: The use of enzymes offers unparalleled selectivity under extremely mild, aqueous conditions.[15] Engineered enzymes like transaminases can convert ketones to chiral amines with high efficiency. A future biocatalytic route might involve the enzymatic amination of a 3'-fluorobiphenyl-2-one precursor. Recently, engineered nitrene transferases have been shown to convert boronic acids directly to amines, a transformative approach that could one day be applied to this synthesis.[16]
Conclusion and Recommendations
For the synthesis of 3'-fluoro-2-aminobiphenyl, palladium-catalyzed Suzuki-Miyaura coupling remains the most robust, reliable, and well-understood method . For laboratory-scale and early drug discovery efforts where reliability and substrate scope are paramount, a modern palladium system (e.g., Pd₂(dba)₃/SPhos or a pre-formed G3 precatalyst) is the recommended starting point.
For process development and large-scale synthesis where cost is a major driver, investigation into nickel-based catalysts is highly warranted . The potential for significant cost savings justifies the initial investment in process optimization to handle their potentially higher sensitivity.
While copper, organo-, and biocatalysis are not yet the primary methods for this specific transformation, they represent exciting future directions. As these technologies mature, they promise to deliver more sustainable, cost-effective, and environmentally benign pathways to this and other vital chemical building blocks.
References
- Togni, A., & Magnier, E. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.
- ChemicalBook. (n.d.). 2-Aminobiphenyl synthesis. ChemicalBook.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Xu, H. L., et al. (2025). Organocatalytic Asymmetric Synthesis of o-Carboranyl Amines. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (2022). US20220380321A1 - Process for the preparation of biphenylamines.
-
Zhang, Y., et al. (2021). Copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides for the synthesis of modular fluoroalkylated pyrimidines. Chemical Communications. Available at: [Link]
-
Lee, E., et al. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters. Available at: [Link]
- Google Patents. (2015). CN103819345B - Method for preparing 2-amino biphenyl derivative.
-
ResearchGate. (n.d.). A postulated mechanism for the formation of aminobiphenyl. Available at: [Link]
-
Senge, M. O., & Reiss, J. (2024). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Arkivoc. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition. Available at: [Link]
-
Vales, V., et al. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2025). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Available at: [Link]
-
Wang, F., et al. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Available at: [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]
-
Du, K., et al. (2021). Copper-Catalyzed the Synthesis of 3-Trifluoromethylchromone via Trifluoromethyl Radical Addition Tandem Cyclization Reaction of 2-Hydroxyphenyl Enaminones. Chinese Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]
-
PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]
-
Bryn Mawr College. (n.d.). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Available at: [Link]
-
Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2018). Nickel-Catalyzed Monofluoroalkylation of Arylsilanes via Hiyama Cross-Coupling. Available at: [Link]
-
MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Available at: [Link]
-
ResearchGate. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Available at: [Link]
-
Watson, D. A., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters. Available at: [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
ResearchGate. (2025). Nickel-Catalyzed Hydrodefluorination of ortho-Fluoro Aromatic Amides with 2-Propanol. Available at: [Link]
-
PubMed. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Available at: [Link]
-
Brinkmann-Chen, S., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society. Available at: [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
PubMed. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Available at: [Link]
-
ResearchGate. (2024). Synthesis of fluorinated acid-functionalized, electron rich nickel porphyrins. Available at: [Link]
-
Synlett. (2018). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Available at: [Link]
-
ResearchGate. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
Xu, J., et al. (2014). Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. Organic Letters. Available at: [Link]
Sources
- 1. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides for the synthesis of modular fluoroalkylated pyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed the Synthesis of 3-Trifluoromethylchromone via Trifluoromethyl Radical Addition Tandem Cyclization Reaction of 2-Hydroxyphenyl Enaminones [sioc-journal.cn]
- 13. Organocatalytic Asymmetric Synthesis of o-Carboranyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3'-Fluoro-[1,1'-biphenyl]-2-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Core Principle: The foundation of safe disposal is the assumption that any unknown or novel compound is hazardous until proven otherwise. This "precautionary principle" dictates a conservative approach to waste management.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or aerosols. For larger quantities or in case of spills, a dust respirator may be necessary.[1] |
Segregation and Containerization: The First Steps in Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[4] this compound must be disposed of as hazardous chemical waste.
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Stream: This compound must be categorized as halogenated organic waste .[5][6] It should not be mixed with non-halogenated waste streams. This is crucial as the disposal methods and costs for these two categories differ significantly.[5]
-
Select an Appropriate Container:
-
Labeling the Waste Container:
On-Site Storage and Handling of Chemical Waste
Proper storage of hazardous waste pending disposal is a critical component of laboratory safety.
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][8]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]
-
Accumulation Time: Adhere to institutional and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.
The Disposal Pathway: A Decision-Making Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5] The final disposal must be handled by a licensed professional waste disposal service.[10]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with certified waste management vendors.
-
Professional Disposal: The licensed waste vendor will transport the securely contained and labeled waste for final disposal. The most probable method of disposal for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3]
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent the spill from entering drains.[3]
-
Regulatory Context: EPA Hazardous Waste Classification
While this compound is not explicitly listed by name on the EPA's F, K, P, or U lists of hazardous wastes, it would likely be classified as a hazardous waste based on its characteristics.[11] As a halogenated organic compound, it falls under a category of chemicals that are closely regulated.[12] The responsibility for correct classification and disposal lies with the waste generator—the laboratory. Therefore, treating it as a hazardous waste is the only compliant option.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure a safe working environment and maintain regulatory compliance. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the relevant local and national regulations.
References
-
ScienceLab.com. (2005, October 9). Flurbiprofen MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. vumc.org [vumc.org]
- 8. ptb.de [ptb.de]
- 9. danielshealth.com [danielshealth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
